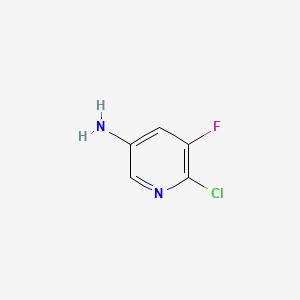

![molecular formula C7H6BrN3 B578125 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine CAS No. 1260812-97-2](/img/structure/B578125.png)

2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

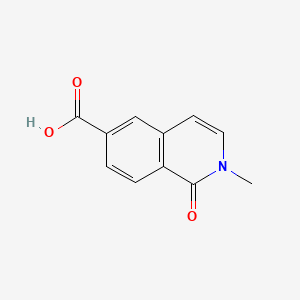

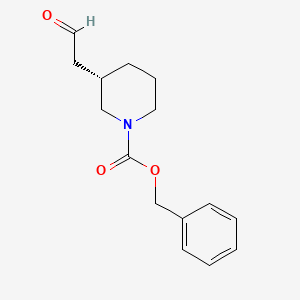

2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine is a chemical compound with the molecular weight of 212.05 . The IUPAC name for this compound is 2-bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine . The InChI code for this compound is 1S/C7H6BrN3/c1-4-6(8)11-5-2-3-9-7(5)10-4/h2-3H,1H3, (H,9,10) .

Molecular Structure Analysis

The molecular structure of 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine consists of a pyrrolopyrazine core with a bromine atom attached at the 2-position and a methyl group attached at the 3-position .Physical And Chemical Properties Analysis

2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications

Antimicrobial Activity

2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine: derivatives have been shown to possess significant antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for the development of new antibiotics and antifungal agents .

Anti-inflammatory Properties

The pyrrolopyrazine scaffold has been associated with anti-inflammatory activity. This suggests that derivatives of 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine could be used in the treatment of inflammatory diseases, potentially offering a new avenue for drug discovery in this field .

Antiviral Applications

Research indicates that pyrrolopyrazine derivatives exhibit antiviral activities. This opens up possibilities for these compounds to be used in the development of antiviral drugs, especially in cases where traditional treatments are ineffective .

Antifungal Uses

Similar to their antibacterial properties, these derivatives also show promise in treating fungal infections. Their ability to inhibit fungal growth could lead to the creation of new antifungal medications .

Antioxidant Effects

The pyrrolopyrazine core is associated with antioxidant properties. This means that 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine could be utilized in the development of treatments aimed at combating oxidative stress-related diseases .

Antitumor and Kinase Inhibitory Activity

One of the most promising applications of 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine is in the field of oncology. These compounds have shown kinase inhibitory activity, which is crucial in the regulation of cell growth and proliferation. Therefore, they have the potential to be developed into antitumor agents, targeting various cancers .

Safety And Hazards

This compound is associated with several hazard statements: H302, H315, H319, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Future Directions

properties

IUPAC Name |

2-bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-4-6(8)11-5-2-3-9-7(5)10-4/h2-3H,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKJPISUROVINRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C=CNC2=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743681 |

Source

|

| Record name | 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine | |

CAS RN |

1260812-97-2 |

Source

|

| Record name | 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((2-aMinoethyl)(5-chlorobenzo[d]oxazol-2-yl)aMino)butan-2-one (diMethanesulfonate)](/img/structure/B578056.png)